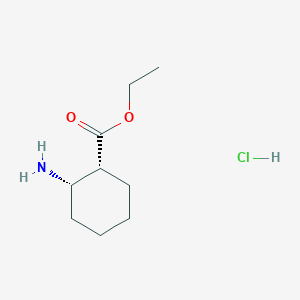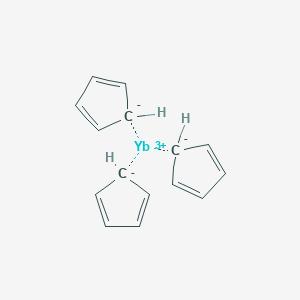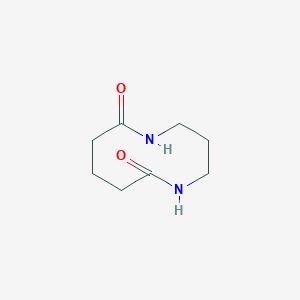
1,5-Diazacyclodecane-6,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazacyclodecane-6,10-dione, also known as DADAO, is a cyclic urea compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DADAO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of fields, including drug development and biomedical research.
Wirkmechanismus
The mechanism of action of 1,5-Diazacyclodecane-6,10-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1,5-Diazacyclodecane-6,10-dione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1,5-Diazacyclodecane-6,10-dione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 1,5-Diazacyclodecane-6,10-dione has been shown to have antioxidant properties and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,5-Diazacyclodecane-6,10-dione is its ability to selectively target cancer cells, making it a promising candidate for use in cancer treatment. However, 1,5-Diazacyclodecane-6,10-dione has also been found to exhibit cytotoxic effects on normal cells, which may limit its use in certain applications. In addition, the synthesis of 1,5-Diazacyclodecane-6,10-dione can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 1,5-Diazacyclodecane-6,10-dione. One area of interest is the development of new chemotherapeutic agents based on 1,5-Diazacyclodecane-6,10-dione, which may have improved efficacy and fewer side effects than current treatments. In addition, 1,5-Diazacyclodecane-6,10-dione may have applications in the treatment of other diseases, such as bacterial and fungal infections. Further research is needed to fully understand the mechanism of action of 1,5-Diazacyclodecane-6,10-dione and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1,5-Diazacyclodecane-6,10-dione can be achieved through a variety of methods, including the reaction of 1,5-diaminopentane with phosgene, the reaction of 1,5-diaminopentane with cyanogen bromide, and the reaction of 1,5-diaminopentane with dimethyl carbonate. The most commonly used method involves the reaction of 1,5-diaminopentane with phosgene, which yields 1,5-Diazacyclodecane-6,10-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,5-Diazacyclodecane-6,10-dione has been extensively studied for its potential applications in various fields of scientific research. In drug development, 1,5-Diazacyclodecane-6,10-dione has been found to exhibit antitumor activity and is being investigated as a potential chemotherapeutic agent. In addition, 1,5-Diazacyclodecane-6,10-dione has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
1489-84-5 |
|---|---|
Produktname |
1,5-Diazacyclodecane-6,10-dione |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,5-diazecane-6,10-dione |
InChI |
InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
SQZYOKOZTGDMBU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NCCCNC(=O)C1 |
Kanonische SMILES |
C1CC(=O)NCCCNC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



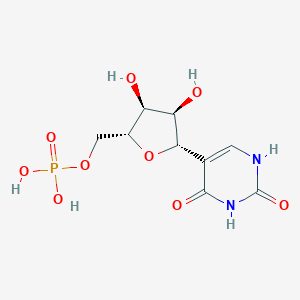
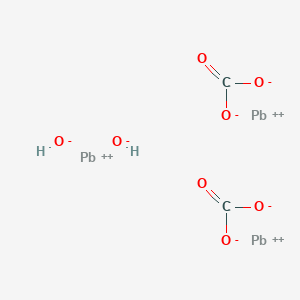


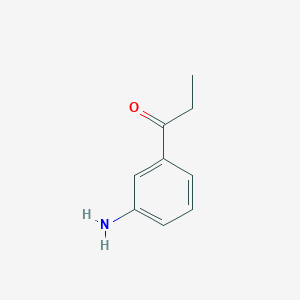
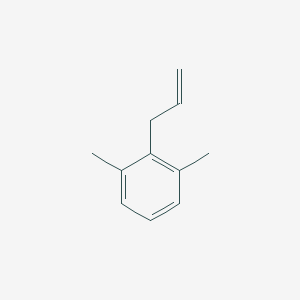
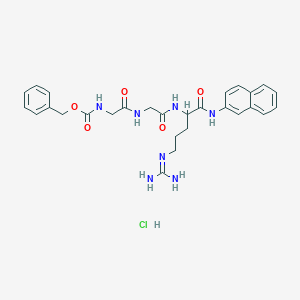

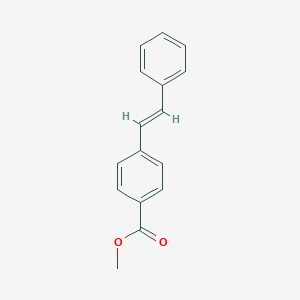

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)

